Physicochemical Profiling and Analytical Characterization of N-(2-carbamothioyl-2-methylethyl)benzamide: A Technical Guide
Physicochemical Profiling and Analytical Characterization of N-(2-carbamothioyl-2-methylethyl)benzamide: A Technical Guide
Executive Summary
As drug development and materials science increasingly rely on hybrid molecular architectures, compounds containing both benzamide and thioamide moieties have garnered significant interest. N-(2-carbamothioyl-2-methylethyl)benzamide (CAS: 1248302-41-1)[1] is a bifunctional organic compound characterized by its distinctive hydrogen-bonding network and metal-chelating potential.
This whitepaper, designed for application scientists and analytical chemists, establishes a comprehensive framework for the physicochemical profiling of this compound. By synthesizing predicted structural data[2] with field-proven analytical workflows, this guide provides self-validating protocols for characterizing its thermodynamic and spectrometric properties.
Structural and Electronic Profiling
The molecular architecture of N-(2-carbamothioyl-2-methylethyl)benzamide (SMILES: CC(CNC(=O)C1=CC=CC=C1)C(=S)N)[2] consists of two distinct functional poles separated by a flexible aliphatic linker:
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The Benzamide Pole: Confers lipophilicity and structural rigidity. The amide nitrogen acts as a strong hydrogen-bond donor, while the carbonyl oxygen is a potent acceptor.
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The Thioamide Pole: The -C(=S)NH2 group is highly polarizable. Thioamides are excellent metal chelators (particularly for soft transition metals) and are susceptible to unique metabolic pathways, such as S-oxidation.
The aliphatic linker (-CH2-CH(CH3)-) introduces a chiral center at the C2 position of the ethyl chain, which can significantly influence 3D conformation and target-binding kinetics in biological systems.
Quantitative Physicochemical Data
The following tables summarize the core chemical identifiers and predicted analytical parameters for the compound. The predicted XlogP of 1.2[2] indicates moderate lipophilicity, placing it well within the optimal range for oral bioavailability according to .
Table 1: Core Chemical Identifiers & Properties
| Property | Value |
| Compound Name | N-(2-carbamothioyl-2-methylethyl)benzamide |
| CAS Registry Number | 1248302-41-1[1] |
| PubChem CID | 62668191[1] |
| Molecular Formula | C11H14N2OS[1] |
| Molecular Weight | 222.31 g/mol [1] |
| Monoisotopic Mass | 222.08269 Da[2] |
| Predicted XlogP | 1.2[2] |
Table 2: Predicted Collision Cross Section (CCS) Values
Collision Cross Section (CCS) data is critical for Ion Mobility-Mass Spectrometry (IM-MS) workflows, allowing for the orthogonal separation of isomers and conformers. The following values are predicted using CCSbase models[2].
| Ion Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 223.08997 | 150.5 |
| [M-H]- | 221.07541 | 153.2 |
| [M+Na]+ | 245.07191 | 155.1 |
| [M+NH4]+ | 240.11651 | 168.0 |
Analytical Characterization Workflows
To empirically validate the predicted physicochemical parameters, a multi-tiered analytical workflow is required.
Fig 1: Analytical workflow for physicochemical validation of the benzamide derivative.
Protocol 1: Ion Mobility-Mass Spectrometry (IM-MS) for CCS Validation
This protocol aims to empirically validate the predicted [M+H]+ CCS value of 150.5 Ų[2].
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Standard Preparation : Dissolve the compound in LC-MS grade acetonitrile to a 1 mg/mL stock.
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Causality: Acetonitrile is strictly preferred over methanol to prevent nucleophilic solvolysis of the reactive thioamide group during long-term storage at -20°C.
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Working Dilution : Dilute to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Causality: Formic acid acts as an essential proton source, driving the ionization equilibrium toward the [M+H]+ state (m/z 223.08997)[2] to maximize electrospray ionization (ESI) efficiency.
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Calibration : Infuse a polyalanine calibration standard prior to the run.
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Causality: Establishing a robust drift-time to CCS calibration curve creates a self-validating system, ensuring that the empirically derived CCS is instrument-agnostic and directly comparable to the predicted 150.5 Ų value.
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Acquisition : Operate the IM-MS in positive ESI mode. Monitor for expected in-source fragments, specifically the loss of water resulting in the [M+H-H2O]+ ion at m/z 205.07995[2].
Protocol 2: Thermodynamic Lipophilicity (LogP) Determination
This protocol utilizes the Shake-Flask method to validate the predicted XlogP of 1.2[2], adhering to the principles of.
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Buffer Saturation : Pre-saturate n-octanol with 10 mM Phosphate Buffered Saline (PBS, pH 7.4) and vice versa for 24 hours.
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Causality: Mutual saturation prevents micro-volume shifts during the partitioning phase, ensuring the calculated concentration ratio reflects the true thermodynamic partition coefficient.
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Partitioning : Add 1 mg of the compound to a 1:1 mixture of the saturated phases (10 mL total). Shake mechanically at 25°C for 48 hours.
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Causality: A 48-hour duration guarantees complete thermodynamic equilibrium between the aqueous and lipophilic phases, which is critical for an accurate LogP calculation.
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Phase Separation & Quantification : Centrifuge the mixture at 3000 x g for 15 minutes to break any micro-emulsions. Extract aliquots from both phases and quantify via HPLC-UV at 254 nm, leveraging the strong UV absorbance of the benzamide chromophore.
Predicted Pharmacokinetics & Metabolic Stability
When evaluating N-(2-carbamothioyl-2-methylethyl)benzamide for biological applications, the metabolic lability of the thioamide group must be addressed. Thioamides are notoriously susceptible to hepatic oxidation.
Fig 2: Predicted primary metabolic degradation pathways via CYP450 and amidase.
Mechanistic Insight: Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, are predicted to rapidly oxidize the sulfur atom of the thioamide, forming a transient thioamide S-oxide . This intermediate is highly electrophilic and can covalently bind to hepatic proteins, potentially leading to hepatotoxicity. Consequently, in vitro microsomal stability assays (using human liver microsomes) should be prioritized early in the screening cascade to quantify the intrinsic clearance ( Clint ) of the compound.
Simultaneously, the benzamide linkage is subject to slow hydrolysis by ubiquitous tissue amidases, yielding benzoic acid and a highly polar aliphatic amine derivative.
References
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American Elements. "N-(2-carbamothioyl-2-methylethyl)benzamide | CAS 1248302-41-1". American Elements Catalog. URL:[Link]
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Université du Luxembourg. "N-(2-carbamothioyl-2-methylethyl)benzamide (C11H14N2OS) - PubChemLite". PubChem Database. URL:[Link]
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OECD. "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method". OECD Guidelines for the Testing of Chemicals. URL:[Link]
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Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings". Advanced Drug Delivery Reviews. URL:[Link]
